2-(Benzo[b]thiophen-3-yl)acetaldehyde
Description
2-(Benzo[b]thiophen-3-yl)acetaldehyde is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 3-position with an acetaldehyde group. The aldehyde moiety renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for constructing pharmaceuticals, ligands, and materials science applications .
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H8OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2 |
InChI Key |
LUDQCEIWUFTESP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Coupling: One common method for synthesizing 2-(Benzo[b]thiophen-3-yl)acetaldehyde involves a palladium-catalyzed coupling reaction.
Microwave Irradiation: Another method involves the use of microwave irradiation to facilitate the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Benzo[b]thiophen-3-yl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Benzo[b]thiophene-3-carboxylic acid.
Reduction: 2-(Benzo[b]thiophen-3-yl)ethanol.
Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: Benzothiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Benzothiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Acetylbenzo[b]thiophene
- Structure : Acetyl group at the 2-position of benzo[b]thiophene.
- Synthesis : Produced via condensation of 2-mercaptoacetone with halobenzaldehydes or benzonitriles under water-mediated conditions, yielding 12 derivatives with moderate to good efficiency .
- Key Properties: Higher stability compared to aldehydes due to the ketone group. Fluorescence properties (quantum yield up to 1) in derivatives like 2-(4-methoxyphenyl)benzo[b]thiophen-3-yl methanone .
- Applications: Used in organic semiconductors (e.g., Bi-BTBT) and cannabinoid receptor ligands .
Benzo[b]thiophene-3-carboxaldehyde
- Structure : Carboxaldehyde group at the 3-position.
- Synthesis : Derived from 3-methylbenzo[b]thiophene through oxidation or multi-step protocols .
- Key Properties: Reactivity similar to 2-(benzo[b]thiophen-3-yl)acetaldehyde but with a shorter carbon chain. Used to synthesize anthra[2,3-b:7,6-b′]bis[1]benzothiophenes (ABBTs) and quinazolinone derivatives .
- Applications : Intermediate in fluorescent materials and bioactive molecules .
Methyl 2-(Benzo[b]thiophen-3-yl)acetate
- Structure : Acetic acid methyl ester at the 3-position.
- Synthesis : Esterification of 2-(benzo[b]thiophen-3-yl)acetic acid .
- Key Properties :
- Improved hydrolytic stability compared to aldehydes.
- Reduced electrophilicity, limiting reactivity in nucleophilic additions.
- Applications : Pharmaceutical intermediate, e.g., in HDAC6 inhibitors .
Benzo[b]thiophene-3-ethanamine
- Structure : Ethylamine substituent at the 3-position.
- Synthesis: Not explicitly described, but analogous to reductive amination of aldehydes .
- Key Properties: Basic amine group enables salt formation and hydrogen bonding. Potential bioactivity in neurological targets (e.g., serotonin receptors) .
Comparative Analysis Table
Research Findings and Functional Group Impact
- Aldehydes vs. Ketones : The aldehyde group in this compound offers superior reactivity for nucleophilic additions (e.g., forming Schiff bases) compared to ketones, but it is prone to oxidation, necessitating careful handling .
- Positional Effects: Substitution at the 3-position (vs.
- Biological Activity : While 2-acetyl derivatives show promise as receptor ligands, ethylamine-substituted analogs may target neurological pathways, highlighting the role of functional groups in modulating bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
